Alvimopan

Overview

Description

Alvimopan is a peripherally acting μ-opioid receptor (MOR) antagonist approved to accelerate gastrointestinal (GI) recovery following bowel resection surgery . It counteracts opioid-induced delayed GI transit without reversing central analgesia, making it ideal for postoperative ileus (POI) management . Clinical trials demonstrate that this compound reduces time to first bowel movement (BM) by 12–17 hours and shortens hospital length of stay (LOS) by 1–2 days compared to placebo . However, long-term use in non-surgical settings is associated with increased cardiovascular (CV) risks, including myocardial infarction (MI) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan involves a multi-step process. One method includes the N-alkylation of a piperidine derivative under alkaline conditions, followed by condensation and hydrolysis reactions. The process ensures the preservation of the chiral centers of the raw materials and the product .

Industrial Production Methods: For industrial production, this compound can be prepared by dissolving chitosan in a medicinal solvent, adding this compound, and then slowly adding a glutaraldehyde aqueous solution. The mixture is then spray-dried to obtain this compound chitosan microspheres, which are mixed with pharmaceutical adjuvants and compressed into tablets or filled into capsules .

Chemical Reactions Analysis

Types of Reactions: Alvimopan primarily undergoes hydrolysis and N-alkylation reactions during its synthesis. It is also involved in competitive binding reactions with μ-opioid receptors in the gastrointestinal tract .

Common Reagents and Conditions:

Hydrolysis: Mild alkaline conditions are used to hydrolyze intermediates into this compound.

N-alkylation: This reaction is performed under alkaline conditions to ensure the preservation of chiral centers.

Major Products: The major product of these reactions is this compound itself, which is obtained in a highly pure form suitable for pharmaceutical use .

Scientific Research Applications

Clinical Applications

1. Management of Postoperative Ileus (POI)

Alvimopan has been extensively studied for its role in reducing the incidence and duration of POI after major abdominal surgeries. It is particularly beneficial in patients undergoing bowel resections and other significant abdominal procedures.

- Efficacy in Bowel Resection : A multicenter, randomized, placebo-controlled trial demonstrated that patients receiving this compound (12 mg) showed significantly faster GI recovery compared to those on placebo. The time to hospital discharge was also reduced, with a hazard ratio of 1.4 indicating a 40% faster discharge for the this compound group .

- Enhanced Recovery Protocols : In colorectal surgery protocols, this compound has been shown to lower rates of postoperative complications such as urinary tract infections and prolonged hospital stays. For instance, one study reported a median hospital stay of 4 days for the this compound group versus 5 days for controls .

2. Use in Major Abdominal Surgery

this compound has proven effective across various surgical contexts, including major abdominal surgeries where opioid analgesia is required.

- In a Phase III trial, patients treated with this compound experienced a significant reduction in mean time to GI recovery (hazard ratio = 1.45) compared to placebo . The reduction in nausea and vomiting was also notable, with a 53% decrease in the incidence among those receiving the drug .

Case Studies

Case Study 1: Colorectal Surgery

A study investigating this compound's impact within an enhanced recovery after surgery (ERAS) protocol found that patients receiving the drug had significantly lower rates of POI (5% vs 16%, P < 0.0001) and shorter hospital stays .

| Outcome Measure | This compound Group | Control Group | P Value |

|---|---|---|---|

| Postoperative Ileus Rate | 5% | 16% | <0.0001 |

| Length of Stay (Median Days) | 4 | 5 | 0.0002 |

Case Study 2: Urological Surgery

In patients undergoing radical cystectomy, this compound was associated with a reduced risk of POI and shorter hospital stays compared to controls. The study reported a significant decrease in hospital length for those receiving this compound (P < 0.0451) .

Safety Profile

This compound is generally well tolerated, with adverse events similar to those seen with placebo groups. The most common treatment-emergent adverse events include nausea and vomiting, but these were significantly less frequent in patients receiving this compound compared to those on placebo .

Mechanism of Action

Alvimopan exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility and accelerating recovery after surgery. This compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Profiles

| Compound | Chemical Class | Target Receptor | Peripheral Selectivity (Ratio) | Key Structural Features | Clinical Indications |

|---|---|---|---|---|---|

| Alvimopan | Phenol-piperidine derivative | MOR | >8 (intestinal), >33 (gastric) | Piperidine core with phenol moiety | Postoperative ileus (POI) |

| JDTic | Tetrahydroisoquinoline | KOR | N/A | Similar scaffold but flipped binding pose | Research tool (not clinically used) |

| Methylnaltrexone (MNTX) | Quaternary naltrexone analog | MOR | 1.4 (intestinal), 1.6 (gastric) | Charged quaternary amine restricts BBB | Opioid-induced constipation (OIC) |

| Axelopran (TD-1211) | Piperidine derivative | MOR | 42 (intestinal), 91 (gastric) | Modified N-substituent for enhanced selectivity | OIC (under investigation) |

| ADL 08-0011 | This compound metabolite | MOR | 17 (intestinal), 41 (gastric) | Demethylated this compound analog | Not clinically developed |

Key Findings :

- This compound vs. JDTic: Despite structural similarities in phenol-piperidine scaffolds, JDTic binds κ-opioid receptors (KOR) due to steric clashes in MOR (e.g., with Y326 and Q124 residues) .

- This compound vs. MNTX : MNTX’s quaternary amine structure limits BBB penetration but has lower peripheral selectivity, making it less effective for POI .

- This compound vs. Axelopran: Axelopran’s optimized N-substituent enhances peripheral selectivity (42 vs.

Clinical Efficacy

Table 2: Clinical Outcomes in Postoperative Ileus

Key Findings :

- This compound’s efficacy is well-established in open bowel resection, reducing POI incidence by 30% and LOS by 1.4 days .

- MNTX is ineffective for POI but increases spontaneous bowel movements in OIC by 1.5/week .

Key Findings :

- This compound’s CV risks (e.g., MI incidence: 2.8% vs.

- Economic analyses demonstrate this compound reduces hospital costs by $1,000–$1,200 per patient via shorter LOS and fewer complications .

- MNTX and Axelopran lack comparable cost-effectiveness data for POI.

Q & A

Basic Research Questions

Q. What are the recommended primary endpoints for clinical trials evaluating Alvimopan’s efficacy in postoperative ileus (POI) management?

- Methodological Guidance : Use composite endpoints such as time-to-tolerance of solid food combined with documented bowel movements (GI-2 recovery) or first flatus (GI-3 recovery). These endpoints are validated in trials comparing this compound to placebo, with hazard ratios (HR) of 1.28–1.53 for accelerated recovery . Cox proportional hazard models are recommended for time-to-event analysis .

Q. How should researchers address confounding variables like preoperative opioid use in this compound trials?

- Methodological Guidance : Implement sensitivity analyses by excluding patients with preoperative narcotic exposure, as opioids may interact with this compound’s mechanism (peripheral μ-opioid receptor antagonism). Stratified randomization or covariate adjustment in statistical models (e.g., linear regression) can mitigate bias .

Q. What pharmacokinetic factors must be considered when designing this compound dosing regimens?

- Methodological Guidance :

- Timing : Administer 12 mg orally 0.5–5 hours preoperatively, followed by twice-daily dosing postoperatively until discharge (up to 7 days). Preoperative timing flexibility (30–90 minutes vs. 2 hours) does not significantly alter efficacy .

- Metabolism : this compound is not CYP-dependent; non-CYP pathways and renal excretion (35% of clearance) dominate. Adjustments for hepatic impairment are unnecessary, but monitor protein binding (80% for this compound, 94% for its metabolite) .

Q. How can cost-effectiveness analyses be integrated into this compound clinical trials?

- Methodological Guidance : Compare direct costs (e.g., medication, hospital stay) and indirect costs (e.g., readmissions) between this compound and control groups. Retrospective cohort studies show a mean reduction of $7,062 per admission with this compound due to shorter hospital stays (1.9 days) .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on this compound’s efficacy in laparoscopic versus open surgeries?

- Methodological Guidance : Conduct subgroup analyses stratified by surgical approach. For example, while this compound reduces POI in open bowel resection (HR = 1.38, p < 0.001), conflicting data exist for laparoscopic cases. Use multivariate regression to control for ERAS protocols, surgical complexity, and recovery pathway variations .

Q. What statistical approaches are optimal for analyzing heterogeneous adverse event profiles in pooled this compound trials?

- Methodological Guidance : Apply GRADE criteria to assess evidence quality and heterogeneity. Pooled phase III trials show this compound reduces major adverse events (RR = 0.28, 95% CI 0.18–0.44), but indirectness (e.g., inclusion of non-major events) requires sensitivity analysis. Meta-regression can identify trial-level modifiers (e.g., dosing protocols) .

Q. How can genomic and epidemiological data be combined to study this compound’s population-specific effects?

- Methodological Guidance : Use genome-wide association studies (GWAS) to identify polymorphisms affecting this compound metabolism (e.g., lower metabolite concentrations in Black/Hispanic patients). Link to epidemiological datasets (e.g., hospital discharge records) to assess real-world outcomes across demographics .

Q. What experimental designs mitigate bias in retrospective analyses of this compound’s impact on ileus-related readmissions?

- Methodological Guidance : Propensity score matching (PSM) balances covariates like age, surgery type, and ERAS adherence. A Premier Perspective database study (n = 15,719 this compound vs. 37,229 controls) used PSM to demonstrate reduced POI-related readmissions (p < 0.01) .

Properties

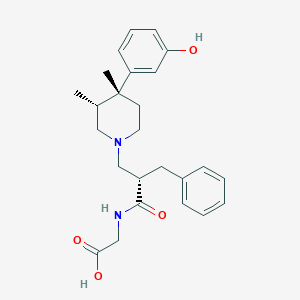

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-JVFUWBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60166035 | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156053-89-3, 170098-38-1 | |

| Record name | Alvimopan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVIMOPAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.